Tetrahydrofuran-D8 (THF-d8) is the fully deuterated isotopologue of tetrahydrofuran, serving as a premium coordinating solvent for nuclear magnetic resonance (NMR) spectroscopy and mechanistic chemical research. By replacing all eight hydrogen atoms with deuterium, THF-d8 retains the strong Lewis basicity, excellent polymer solubility, and volatility of standard THF, while fundamentally altering its vibrational modes, zero-point energy, and physical density . In procurement contexts, THF-d8 is primarily selected for its high isotopic purity (typically ≥99.5 atom % D), which renders it virtually transparent in 1H NMR spectroscopy, and its strictly controlled water content (often ≤0.03%), which is critical for moisture-sensitive organometallic and macromolecular analyses [1].
Substituting THF-d8 with standard non-deuterated THF or alternative deuterated solvents (such as CDCl3 or DMSO-d6) is unviable for precise analytical and synthetic applications. Standard h8-THF produces massive, overlapping multiplet signals at approximately 1.73 ppm and 3.58 ppm in 1H NMR, which completely mask the resonances of aliphatic and ether-adjacent protons in target analytes, such as complexed solvents or polymer backbones . Furthermore, in mechanistic studies, using non-deuterated THF prevents the observation of the kinetic isotope effect (KIE) necessary to determine whether the solvent acts as a hydrogen-atom donor or actively participates in the rate-determining step [1]. Other deuterated solvents lack THF's specific coordinating ability, Lewis basicity, and unique solubility profile for materials like poly(N-isopropylacrylamide) (PNIPAM) or reactive organometallics, making them inadequate substitutes when solvation dynamics are integral to the system [2].
In high-resolution 1H NMR spectroscopy, the use of standard h8-THF is highly problematic due to overwhelming solvent peaks. THF-d8 (≥99.5 atom % D) resolves this by exhibiting only trace residual multiplets at 1.73 ppm and 3.58 ppm, achieving a >99.5% reduction in solvent proton signal intensity compared to the baseline .
| Evidence Dimension | 1H NMR Solvent Interference |
| Target Compound Data | Trace residual multiplets at 1.73 ppm and 3.58 ppm (≥99.5 atom % D) |
| Comparator Or Baseline | Standard h8-THF (massive overlapping multiplets at 1.73/3.58 ppm) |
| Quantified Difference | >99.5% reduction in solvent proton signal intensity |
| Conditions | High-field 1H NMR spectroscopy (e.g., 400-500 MHz) of dilute analytes |
Essential for the structural elucidation of organometallic compounds and polymers where analyte signals overlap with the THF spectral region.
The complete deuteration of THF significantly alters its physical properties, which must be accounted for in precise physical chemistry measurements. THF-d8 possesses a density of ~0.985 g/mL at 25 °C, representing an approximate 10.8% increase over standard h8-THF (~0.889 g/mL) .
| Evidence Dimension | Liquid Density at 25 °C |
| Target Compound Data | ~0.985 g/mL |
| Comparator Or Baseline | Standard h8-THF (~0.889 g/mL) |
| Quantified Difference | ~10.8% increase in density for the deuterated solvent |
| Conditions | Standard laboratory conditions (25 °C, 1 atm) |
The increased density directly impacts hydrodynamic radius calculations in dynamic light scattering (DLS) and diffusion-ordered spectroscopy (DOSY), requiring specific solvent parameters for accurate polymer sizing.
When determining reaction mechanisms where the solvent may act as a reactant (e.g., hydrogen atom transfer), THF-d8 is used to measure the kinetic isotope effect. In studies such as electrochemical dehydrogenative acetalization, substituting THF with THF-d8 yielded a measurable KIE of 1.5 (kH/kD), proving the involvement of α-C-H bond cleavage in the rate-determining step [1].
| Evidence Dimension | Reaction Rate Ratio (kH/kD) |
| Target Compound Data | Measurable rate reduction (e.g., KIE = 1.5) |
| Comparator Or Baseline | Standard h8-THF (kH baseline = 1.0) |
| Quantified Difference | KIE values > 1 demonstrating slower C-D vs C-H bond cleavage |
| Conditions | Competitive or parallel kinetic studies involving radical or proton-transfer pathways |
Procurement of THF-d8 is mandatory for researchers mapping rate-determining steps and confirming whether the solvent acts as an active hydrogen donor.
For highly sensitive applications, the purity profile of the solvent is as critical as its isotopic enrichment. Premium NMR-grade THF-d8 is strictly controlled to contain ≤0.03% (v/v) water, ensuring that moisture does not quench reactive organometallic species or introduce unwanted HDO signals in the NMR spectrum [1].
| Evidence Dimension | Residual Water Content |
| Target Compound Data | ≤0.03% (v/v) water |
| Comparator Or Baseline | Standard bulk THF or lower-grade solvents (variable, often higher moisture) |
| Quantified Difference | Guaranteed low moisture limit combined with ≥99.5% isotopic enrichment |
| Conditions | Quality control specifications for premium deuterated solvents |
Trace water (H2O/HDO) and residual protons directly interfere with moisture-sensitive organometallic synthesis and dilute analyte NMR quantification.
THF-d8 is the ideal choice for analyzing metal-coordinated complexes and polymers (e.g., polyisoprene, PNIPAM) that require a coordinating ether solvent but whose aliphatic signals would be completely obscured by the massive proton resonances of standard THF [1].
In physical organic chemistry, THF-d8 is procured as a reactant or solvent to determine the involvement of THF's α-protons in radical pathways, hydrogen-atom transfer (HAT), or rate-determining steps via precise kH/kD measurements [2].
THF-d8 is employed in sizing supramolecular assemblies and nanoparticles where the specific density (~0.985 g/mL) and viscosity of the deuterated solvent must be factored into the Stokes-Einstein equation for accurate hydrodynamic radius calculations .
THF-d8 serves as a primary deuterium source or specialized solvent in the synthesis of deuterated active pharmaceutical ingredients (APIs), specialized polymers, and stable isotope-labeled analytical standards where isotopic scrambling must be avoided [3].
Flammable;Irritant;Health Hazard